ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate
Description
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is a heterocyclic organic compound featuring a benzoate ester core substituted at the ortho-position with a thiophene-amide moiety. The thiophene ring is further functionalized with a 1,3-benzothiazole group, a bicyclic aromatic system known for its electron-withdrawing properties and prevalence in bioactive molecules .
Synthesis of such compounds typically involves coupling reactions, such as amidation between a thiophene-carboxylic acid derivative and an aminobenzoate ester, followed by cyclization or functionalization to introduce the benzothiazole group. Similar methodologies are described for benzodioxine-based thiadiazole derivatives (e.g., ), though specific protocols for this compound remain unstated .
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFTVJLCXWIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and benzothiazole moiety may undergo oxidation under specific conditions. For example:
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Sulfoxidation : Thiophene rings can oxidize to form sulfoxides using oxidizing agents like TBHP (tert-butyl hydroperoxide) or CrO₃ .
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Benzothiazole Ring Oxidation : The benzothiazole ring may oxidize to form benzothiazolones under harsh conditions, though this is suppressed in some synthetic methods using hydrosilane .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Thiophene oxidation | TBHP, catalytic acid | Room temperature, 1–3 h | Formation of sulfoxides |
| Benzothiazole oxidation | CrO₃, aqueous H₂SO₄ | Reflux, 6–8 h | Formation of benzothiazolones |
Reduction Reactions
The ester group and amide functionality can be reduced:
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Ester Reduction : The ethyl ester may reduce to a primary alcohol using LiAlH₄ or NaBH₄ .
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Amide Reduction : The thiophene amide can reduce to a secondary amine under catalytic hydrogenation or using LiAlH₄ .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF | 0°C, 2 h | Formation of primary alcohol |
| Amide reduction | H₂, Pd/C catalyst | 50 psi, 60°C, 4 h | Formation of secondary amine |
Substitution Reactions
The thiophene amide and benzothiazole ring may undergo nucleophilic or electrophilic substitution:
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Amide Substitution : The amide nitrogen can react with nucleophiles (e.g., NH₃ , amines) to form substituted amides .
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Benzothiazole Substitution : Electrophilic substitution at the benzothiazole ring is less common but possible under strong activating conditions .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amide substitution | NH₃, DMF | 80°C, 24 h | Formation of substituted amide |
| Electrophilic substitution | NO₂⁺, H₂SO₄ | 0°C, 2 h | Nitration at activated positions |
Hydrolysis Reactions
The ester and amide groups are susceptible to hydrolysis:
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Ester Hydrolysis : Saponification with NaOH or HCl aqueous solution yields a carboxylic acid .
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Amide Hydrolysis : Acidic or basic conditions can hydrolyze the amide to a carboxylic acid or aminolactam .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O/THF | Reflux, 6 h | Formation of carboxylic acid |
| Amide hydrolysis | HCl, H₂O | 100°C, 12 h | Formation of aminolactam |
Benzothiazole Ring Formation
Though not a direct reaction of the compound, its synthesis involves benzothiazole formation via condensation:
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2-Aminothiophenol + Aldehydes/Ketones : Catalyzed by H₂O₂/HCl or NH₄Cl in methanol-water mixtures, yielding benzothiazoles in high efficiency .
| Synthetic Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| Aldehyde condensation | NH₄Cl, MeOH/H₂O | RT, 1 h | 87–95% |
| Ketone condensation | TsOH·H₂O, DMSO | 65°C, 3 h | 85–92% |
Thiophene Amide Functionalization
The thiophene amide can participate in:
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Michael Addition : Reacting with α,β-unsaturated carbonyl compounds to form conjugated systems .
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Cyclization Reactions : Intramolecular cyclization to form fused heterocycles under acidic or basic conditions .
Stability and Degradation
The compound may degrade under extreme conditions:
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Thermal Degradation : Potential cleavage of the benzothiazole ring at high temperatures (>200°C) .
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Photochemical Degradation : Possible singlet oxygen formation under UV light, affecting thiophene stability .
Key Research Findings
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Green Chemistry Approaches : Use of recyclable catalysts like ZnO-beta zeolite or Co₃O₄ nano-flakes for benzothiazole synthesis, enabling high yields and minimal waste .
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Functional Group Tolerance : Synthesis methods tolerate diverse substituents (halogens, nitro, methoxy) on aldehydes/ketones, indicating robust reactivity .
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Industrial Scalability : Microwave-assisted or one-pot reactions improve efficiency for large-scale production.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow for the development of derivatives with enhanced properties.
Biology
Research has indicated that ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate may function as an enzyme inhibitor or a fluorescent probe . Investigations into its interactions with biological targets suggest it could inhibit specific enzymes by binding to their active sites, thus blocking their activity.
Medicine
This compound is being explored for its potential anti-cancer , anti-bacterial , and anti-inflammatory properties:
- Anti-Cancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA interaction and reactive oxygen species generation.
- Anti-Bacterial Activity : The compound has shown promise against various pathogens, with research indicating significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Industry
In industrial applications, this compound is utilized in the development of new materials such as dyes and polymers due to its unique chemical reactivity and structural characteristics.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | TBD |
| Benzothiazole Derivative | Structure | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | Structure | Positive | High | DNA Intercalation |
TBD = To Be Determined
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in enhancing antimicrobial potency.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research into related compounds revealed that several derivatives induced apoptosis in cancer cell lines. Using assays such as MTT and flow cytometry, researchers assessed cell viability and apoptosis rates. Future investigations should focus on evaluating the cytotoxic potential of this compound in various cancer models.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is highlighted through comparisons with analogous compounds (Table 1).
Table 1: Key Comparisons of this compound and Related Derivatives
Structural and Electronic Comparisons
- Benzothiazole vs. Isoxazole Systems : The benzothiazole group in the target compound confers stronger electron-withdrawing effects compared to the isoxazole in I-6501 . This difference may influence π-π stacking interactions in biological targets or alter solubility in organic solvents.
- Amide vs. Sulfonylurea Linkages: The amide group in the target compound contrasts with the sulfonylurea moiety in chlorimuron ethyl ester .
Functional Performance
- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits high reactivity as a co-initiator in resins due to its electron-donating dimethylamino group . In contrast, the target compound’s benzothiazole-thiophene system might reduce electron density at the ester, limiting its utility in similar applications but enhancing stability.
- Biological Activity : AS601245, a benzothiazole-containing JNK inhibitor, demonstrates that the benzothiazole motif is critical for kinase interaction . The target compound’s thiophene spacer may modulate binding affinity or selectivity compared to AS601245’s pyrimidine-acetonitrile chain.
Biological Activity
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique structural combination of benzothiazole and thiophene moieties, which are known for their diverse pharmacological properties. The compound can be synthesized through multi-step organic reactions, often involving the condensation of specific amines and carbonyl compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This mechanism is crucial for its potential anti-cancer and anti-inflammatory effects.
- Antimicrobial Activity : Studies have shown that similar benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, suggesting that this compound may possess comparable effects .
Biological Activities
Research indicates that benzothiazole derivatives exhibit a wide array of biological activities:
- Anticancer : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. This compound is hypothesized to contribute to this activity through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory : The compound's structural features may allow it to modulate inflammatory pathways, potentially reducing inflammation in various models .
- Antimicrobial : Similar compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also exhibit antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A study demonstrated that benzothiazole derivatives exhibited significant growth inhibition in MDA-MB-231 (breast cancer) cells, with IC50 values ranging from low micromolar concentrations . this compound's unique structure may enhance its efficacy.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory potential of benzothiazole derivatives in murine models of inflammation. Compounds showed reduced levels of pro-inflammatory cytokines when compared to controls .
- Antimicrobial Activity : A comparative analysis revealed that benzothiazoles with electron-withdrawing groups exhibited enhanced antimicrobial activity. This suggests that structural modifications could optimize the biological efficacy of this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Amino-6-thiocyanato benzothiazole | Antitubercular | Enzyme inhibition |
| Benzothiophene derivatives | Anticancer, Anti-inflammatory | Cell cycle arrest |
| Ethyl 4H-pyrimido[2,1-b][1,3]benzothiazole | Antimicrobial | Membrane disruption |
The unique structural features of this compound may confer distinct biological activities compared to other benzothiazole derivatives.
Q & A
Q. What are the established synthetic routes for ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzothiazole-thiophene core via condensation of benzothiazol-2-amine with thiophene derivatives under acidic conditions (e.g., bromine/glacial acetic acid) .
- Step 2: Formation of the amide linkage using coupling agents (e.g., benzoylisothiocyanate) in solvents like 1,4-dioxane at room temperature .
- Step 3: Esterification of the benzoic acid moiety using ethanol and catalytic acid.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Bromine/glacial acetic acid, 16h stirring | 70-85% | |
| 2 | Benzoylisothiocyanate, 1,4-dioxane, RT | ~80% |
Q. What spectroscopic methods are used to characterize this compound?
- NMR : and NMR confirm proton environments and carbon backbone, particularly for the benzothiazole (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.1 ppm) moieties .
- IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (ester C=O) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 409.08) .
Q. What are its primary research applications?
- Biological Probes : Used to study pathways involving benzothiazole and thiophene motifs, with potential anti-inflammatory/anticancer activity .
- Material Science : The conjugated system may enable optoelectronic applications (e.g., organic semiconductors) .
Advanced Research Questions
Q. How can computational modeling predict its bioactivity?
- Molecular Docking : Simulations (e.g., AutoDock Vina) analyze binding to targets like cyclooxygenase-2 (COX-2). The benzothiazole-thiophene core shows π-π stacking with active-site residues .
- SAR Insights : Modifications to the ester group (e.g., replacing ethyl with methyl) reduce steric hindrance, improving binding affinity in docking studies .
Q. What challenges arise in crystallographic analysis of this compound?
Q. How to resolve contradictions in reported pharmacological data?
Q. What strategies optimize its synthetic yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
